beta-Solamarine

Catalog No.
S590513
CAS No.
3671-38-3
M.F
C45H73NO15
M. Wt
868.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Solamarine

CAS Number

3671-38-3

Product Name

beta-Solamarine

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H73NO15

Molecular Weight

868.1 g/mol

InChI

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1

InChI Key

MBWUSSKCCUMJHO-SXCAMOPPSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1

Synonyms

beta-solamarine, solamargine

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1

Beta-Solamarine is a glycoalkaloid compound primarily found in various species of the Solanum genus, notably in plants like Solanum elaeagnifolium and Solanum tuberosum. It has a complex chemical structure characterized by a sugar moiety linked to a steroidal backbone, specifically classified as a solasodine-type glycoalkaloid. The molecular formula for beta-Solamarine is C₄₅H₇₃NO₁₅, and it is recognized for its potential biological activities and medicinal properties .

Research suggests that beta-solamarine may possess anti-tumor properties. A study using an extract from bittersweet nightshade, rich in beta-solamarine, demonstrated tumor-inhibitory effects in mice []. The proposed mechanism involves disrupting cell membrane function and potentially interfering with cell signaling pathways []. However, the exact mechanism of action of beta-solamarine remains unclear and requires further investigation.

Beta-Solamarine participates in several biochemical pathways, particularly those related to lipid metabolism and peroxidation. It is involved in oxidative reactions where free radicals attack lipids, leading to lipid peroxidation . The compound's hydroxyl groups can undergo various reactions, such as oxidation and glycosylation, which are crucial for its biological activity .

Research indicates that beta-Solamarine exhibits several biological activities, including:

  • Antioxidant Properties: It has been shown to modulate antioxidant status in biological systems, potentially offering protective effects against oxidative stress .
  • Anticancer Effects: Some studies suggest that beta-Solamarine may have chemopreventive properties, influencing cancer-related pathways .
  • Cell Signaling: The compound plays a role in cellular signaling processes, impacting various metabolic pathways .

Beta-Solamarine can be synthesized through various methods, primarily involving extraction from plant sources or through biosynthetic pathways. Key steps in its biosynthesis include:

  • Extraction: Alkaloids like beta-Solamarine are typically extracted from the fruits, seeds, and roots of Solanum species using solvents like ethanol or methanol .
  • Biosynthetic Pathways: Enzymatic reactions involving specific dioxygenases have been identified as crucial for the conversion of precursor compounds into beta-Solamarine .

Beta-Solamarine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in cancer therapy and as an antioxidant agent.
  • Nutraceuticals: Its presence in food products suggests possible health benefits when consumed as part of a diet rich in Solanum species.
  • Agriculture: Research into its effects on plant health and pest resistance is ongoing.

Interaction studies involving beta-Solamarine focus on its biochemical interactions with various cellular components. For instance:

  • Enzyme Interactions: Studies have shown that beta-Solamarine can influence enzyme activity related to metabolic processes .
  • Cellular Mechanisms: Research indicates that it may modulate signaling pathways associated with cell growth and apoptosis .

Beta-Solamarine is part of a broader class of solasodine-type glycoalkaloids. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Alpha-SolamarineGlycoalkaloidMore prevalent in certain Solanum species
SolamargineGlycoalkaloidExhibits stronger cytotoxic effects
SolasonineGlycoalkaloidKnown for its neuroprotective properties
TomatineGlycoalkaloidPrimarily studied for its antifungal properties

Uniqueness of Beta-Solamarine:
Beta-Solamarine is distinguished by its specific glycosylation pattern and its unique balance of biological activities that make it a subject of interest for both pharmacological and nutritional research. Its interactions within lipid metabolism further set it apart from other similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-15

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